ICL-CCIC-0019 is a selective and potent inhibitor of choline kinase alpha, an enzyme critical in phosphatidylcholine synthesis and cellular metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment. It operates by disrupting the choline metabolism pathway, which is often upregulated in cancer cells, leading to altered metabolic processes that may inhibit tumor growth.
The synthesis of ICL-CCIC-0019 involves several chemical reactions designed to create a compound that effectively inhibits choline kinase alpha. The specific synthetic route includes the use of various reagents and conditions that facilitate the formation of the desired molecular structure. Detailed methods for synthesizing ICL-CCIC-0019 are documented in supplementary materials associated with research studies, including high-performance liquid chromatography (HPLC) techniques for purification and analysis .
The synthesis process typically involves:
ICL-CCIC-0019 has a defined molecular structure that can be represented through various chemical diagrams. The compound's structure is crucial for its function as an inhibitor of choline kinase alpha.
The molecular formula and other structural data are typically derived from spectroscopic analysis techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These analyses confirm the identity and purity of ICL-CCIC-0019, providing insight into its potential interactions with biological targets .
ICL-CCIC-0019 primarily functions through competitive inhibition of choline kinase alpha, which catalyzes the phosphorylation of choline to phosphocholine. By inhibiting this enzyme, ICL-CCIC-0019 disrupts the synthesis of phosphatidylcholine, leading to metabolic changes within cancer cells.
The mechanism involves:
The action of ICL-CCIC-0019 on cancer cells involves several metabolic reprogramming events:
Experimental data indicate that ICL-CCIC-0019 treatment leads to changes in metabolite levels, including decreased citrate and increased glycolytic intermediates, confirming its role in reprogramming cancer cell metabolism .
ICL-CCIC-0019 exhibits specific physical properties such as solubility profiles and stability under various conditions. These properties are essential for determining its suitability for therapeutic applications.
The chemical properties include:
ICL-CCIC-0019 is primarily investigated for its potential in cancer therapy due to its ability to selectively inhibit choline kinase alpha. Its applications extend beyond oncology; it may also play a role in treating other conditions associated with dysregulated lipid metabolism, such as inflammatory diseases and certain neurodegenerative disorders . The ongoing research into ICL-CCIC-0019 highlights its promise as a versatile tool in both basic research and clinical settings aimed at understanding and treating complex diseases.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3